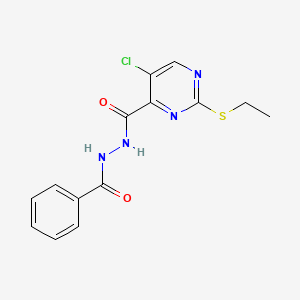![molecular formula C18H22N4O B12163100 N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B12163100.png)
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyrazole ring and an indole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically begins with commercially available starting materials such as 1,5-dimethylpyrazole and 1-(propan-2-yl)-1H-indole.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation Products: Hydroxylated or ketone derivatives of the indole ring.
Reduction Products: Amine derivatives of the acetamide group.
Substitution Products: Halogenated pyrazole or indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to various biological receptors, potentially modulating their activity.
Medicine
Drug Development: Due to its potential biological activities, it can be explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for therapeutic research.
Industry
Agriculture: The compound could be used in the development of new agrochemicals, such as pesticides or herbicides.
Polymer Science: Its incorporation into polymers could enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide exerts its effects is likely multifaceted, involving interactions with various molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Intercalation: The indole ring could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-3-yl)-2-[1H-indol-3-yl]acetamide: Lacks the methyl and isopropyl groups, which may affect its biological activity and solubility.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1H-indol-3-yl]acetamide: Similar structure but without the isopropyl group, potentially altering its interaction with biological targets.
N-(1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide: Lacks the methyl groups on the pyrazole ring, which may influence its chemical reactivity.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide stands out due to the presence of both methyl and isopropyl groups, which can enhance its lipophilicity, stability, and interaction with biological targets. These structural features may confer unique properties that make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C18H22N4O/c1-12(2)22-11-14(15-7-5-6-8-16(15)22)10-18(23)19-17-9-13(3)21(4)20-17/h5-9,11-12H,10H2,1-4H3,(H,19,20,23) |
InChI Key |
YHVAPQXEUODIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12163025.png)
![N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12163039.png)
![(4E,5Z)-4-[(4-ethoxyphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-4,5-dihydro-1,3-thiazol-2-ol](/img/structure/B12163044.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12163046.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163058.png)
![2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163059.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163062.png)
![7-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B12163064.png)
![methyl (1-{[4-(acetylamino)-1H-indol-1-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B12163071.png)
![5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12163074.png)
![4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12163094.png)
![(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163096.png)
![2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12163102.png)
